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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the evolution, conservation, and functional

significance of the Aurora kinase family. We delve into their evolutionary history, structural

similarities and differences, roles in cellular signaling, and their importance as therapeutic

targets in oncology. This document is intended to be a valuable resource, presenting

quantitative data in a clear, comparative format, detailing key experimental methodologies, and

illustrating complex biological pathways and workflows.

Introduction to Aurora Kinases
Aurora kinases are a highly conserved family of serine/threonine kinases that play pivotal roles

in the regulation of mitosis and meiosis.[1] First identified in genetic screens in Drosophila

melanogaster and Saccharomyces cerevisiae, these enzymes are essential for ensuring the

fidelity of chromosome segregation and cytokinesis.[2][3] In mammals, the family consists of

three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC), each with

distinct subcellular localizations and functions during cell division.[4] Dysregulation of Aurora

kinase activity is frequently observed in various human cancers, leading to genomic instability

and promoting tumorigenesis, making them attractive targets for cancer therapy.[5]
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Evolution and Conservation of Aurora Kinases
The Aurora kinase family has a deep evolutionary history, with a single ancestral gene, Ipl1,

identified in yeast.[5] Through gene duplication events, this family has expanded in multicellular

organisms. Most metazoans possess two Aurora kinases, orthologs of Aurora A and Aurora B.

[6] Mammals are unique in having a third member, Aurora C, which is thought to have arisen

from a more recent duplication of an ancestral AURKB gene.[7]

Sequence Conservation
The kinase domains of Aurora kinases are highly conserved across species, reflecting their

fundamental role in cell division. The N-terminal domains, however, are more divergent and are

believed to contribute to the specific subcellular localization and protein-protein interactions of

each paralog.[4]

Table 1: Amino Acid Sequence Identity of Human Aurora Kinases

Comparison Full-Length Identity (%)
Catalytic Domain Identity
(%)

Aurora A vs. Aurora B 57 71

Aurora A vs. Aurora C 60 60

Aurora B vs. Aurora C 75 75

Data sourced from Willems et al., 2018.[5]

Table 2: Cross-Species Sequence Identity of the Aurora Kinase Catalytic Domain to Human

Orthologs (%)
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Organism
Aurora A (vs. Human
AURKA)

Aurora B (vs. Human
AURKB)

Mus musculus (Mouse) ~90 ~90

Danio rerio (Zebrafish) High High

Xenopus laevis (Frog) 68 High

Drosophila melanogaster (Fruit

fly)
62 High

Caenorhabditis elegans

(Nematode)
Moderate Moderate

Saccharomyces cerevisiae

(Yeast)
45 (vs. Ipl1) 45 (vs. Ipl1)

Data compiled from multiple sources, including Kimura et al., 1997.[8] Note: "High" and

"Moderate" are used where specific percentages were not available in the searched literature,

but high degrees of similarity were indicated.

Phylogenetic Tree
The evolutionary relationships of Aurora kinases can be visualized through a phylogenetic tree.

This analysis reveals the ancient origins of the Aurora A and B lineages and the more recent

emergence of Aurora C in mammals.
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A simplified phylogenetic tree of the Aurora kinase family.

Signaling Pathways and Cellular Functions
Aurora kinases are central hubs in the regulation of mitosis, with each paralog having distinct

but sometimes overlapping roles. Their activity is tightly regulated by upstream activators and

their substrate specificity is determined by their subcellular localization and interacting partners.

Aurora A Signaling
Aurora A is primarily involved in centrosome maturation, mitotic entry, and the formation of the

bipolar spindle.[4] Its activity is regulated by several cofactors, including TPX2, Ajuba, and

Bora.[5]
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Simplified signaling pathway of Aurora A kinase.

Aurora B and C Signaling
Aurora B and C are components of the Chromosomal Passenger Complex (CPC), which also

includes INCENP, Survivin, and Borealin.[5] The CPC localizes to the centromeres during early

mitosis and moves to the spindle midzone during anaphase, playing a crucial role in

chromosome condensation, kinetochore-microtubule attachments, the spindle assembly

checkpoint, and cytokinesis.[1] Aurora C shares high sequence homology with Aurora B and

can compensate for its function in some contexts, though it is primarily expressed in meiotic

cells.[8]
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Simplified signaling pathway of Aurora B and C kinases.

Conservation and Drug Development
The high degree of conservation in the ATP-binding pocket of Aurora kinases, coupled with

their overexpression in cancer, has made them prime targets for the development of small

molecule inhibitors.[5]

Structural Basis for Inhibitor Design
The ATP-binding sites of Aurora A and B are highly similar, presenting a challenge for the

development of selective inhibitors. However, subtle differences in the amino acid residues

lining this pocket can be exploited. For example, the Thr217 residue in Aurora A is an glutamic

acid in Aurora B, and this difference is a key determinant for the selectivity of some inhibitors

like MLN8054.[9]
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Table 3: Key Amino Acid Differences in the ATP-Binding Pocket of Human Aurora A and B

Aurora A Residue Aurora B Residue

Leu215 Arg159

Thr217 Glu161

Arg220 Lys164

Data sourced from Fancelli et al., 2006.

Pan- and Selective Aurora Kinase Inhibitors
A variety of Aurora kinase inhibitors have been developed, falling into two main categories:

Pan-inhibitors: These compounds target all three Aurora kinases (e.g., VX-680).

Selective inhibitors: These molecules are designed to target a specific Aurora kinase, most

commonly Aurora A (e.g., Alisertib/MLN8237) or Aurora B (e.g., Barasertib/AZD1152).

The choice between a pan- or selective inhibitor depends on the specific therapeutic strategy

and the desire to minimize off-target effects.

Table 4: Selected Aurora Kinase Inhibitors and their Target Specificity (IC50/Ki in nM)
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Inhibitor Aurora A Aurora B Aurora C Selectivity

Pan-Inhibitors

VX-680

(Tozasertib)
0.6 18 4.6 Pan

Aurora A

Selective

Alisertib

(MLN8237)
1 >200 - Aurora A

MLN8054 4 >200 - Aurora A

Aurora B

Selective

Barasertib

(AZD1152)
1368 0.37 - Aurora B

Hesperadin >10,000 250 - Aurora B

Data compiled from multiple sources, including Manfredi et al., 2011 and Asteriti et al., 2017.

Note: '-' indicates data not readily available in the searched literature.

Key Experimental Protocols
This section provides an overview of essential methodologies used to study Aurora kinases.

Phylogenetic Analysis of Aurora Kinases
Objective: To determine the evolutionary relationships between Aurora kinase sequences from

different species.

Workflow:
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1. Sequence Retrieval
(e.g., NCBI, UniProt)

2. Multiple Sequence Alignment
(e.g., ClustalW, MUSCLE in MEGA)

3. Evolutionary Model Selection
(e.g., in MEGA)

4. Phylogenetic Tree Construction
(e.g., Maximum Likelihood, Neighbor-Joining in MEGA)

5. Tree Validation
(Bootstrap analysis)

6. Tree Visualization and Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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